1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine
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Overview
Description
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methyl group, a phenyl group, and a 3-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine typically involves multi-step organic reactions. One common method includes the alkylation of 2-phenylpyrrolidine with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrolidine: Lacks the 3-methylbut-2-en-1-yl group, resulting in different chemical and biological properties.
1-Methyl-2-phenylpyrrolidine: Similar structure but without the 3-methylbut-2-en-1-yl group, leading to variations in reactivity and applications.
3-Methylbut-2-en-1-yl derivatives: Compounds with similar side chains but different core structures, affecting their overall properties and uses.
Uniqueness
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the 3-methylbut-2-en-1-yl group, along with the phenyl and methyl groups on the pyrrolidine ring, creates a compound with versatile applications and significant research interest.
Properties
CAS No. |
80326-42-7 |
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Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-methyl-2-(3-methylbut-2-enyl)-2-phenylpyrrolidine |
InChI |
InChI=1S/C16H23N/c1-14(2)10-12-16(11-7-13-17(16)3)15-8-5-4-6-9-15/h4-6,8-10H,7,11-13H2,1-3H3 |
InChI Key |
MTQMTYZGBNIMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCCN1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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